5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-fluorobenzoic acid
CAS No.: 440343-72-6
Cat. No.: VC5749504
Molecular Formula: C15H12FNO4S
Molecular Weight: 321.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 440343-72-6 |
|---|---|
| Molecular Formula | C15H12FNO4S |
| Molecular Weight | 321.32 |
| IUPAC Name | 5-(2,3-dihydroindol-1-ylsulfonyl)-2-fluorobenzoic acid |
| Standard InChI | InChI=1S/C15H12FNO4S/c16-13-6-5-11(9-12(13)15(18)19)22(20,21)17-8-7-10-3-1-2-4-14(10)17/h1-6,9H,7-8H2,(H,18,19) |
| Standard InChI Key | HYIVTZUWMATGLX-UHFFFAOYSA-N |
| SMILES | C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O |
Introduction
Chemical Identification and Structural Properties
Molecular Identity
The compound is identified by the CAS registry number 440343-72-6 and the product code F374850 . Its IUPAC name, 5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-fluorobenzoic acid, reflects its core structure: a benzoic acid backbone substituted with fluorine at position 2 and a sulfonylated indoline group at position 5. The molecular formula is C₁₅H₁₂FNO₄S, with a calculated molecular weight of 321.3 g/mol.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 440343-72-6 | |
| Molecular Formula | C₁₅H₁₂FNO₄S | |
| Molecular Weight | 321.3 g/mol | Calc. |
| GHS Signal Word | Warning |
Structural Analysis
The molecule comprises a 2-fluorobenzoic acid moiety linked via a sulfonyl (-SO₂-) bridge to a 2,3-dihydro-1H-indole group. The indoline component introduces a partially saturated bicyclic system, which may influence conformational flexibility and intermolecular interactions. The fluorine atom at position 2 of the benzene ring enhances electronegativity, potentially affecting solubility and reactivity .
Synthesis and Manufacturing
Fluorination Strategies
The 2-fluorobenzoic acid core can be synthesized via nucleophilic fluorination of iodonium precursors. A demonstrated method involves reacting 1-arylbenziodoxolones with potassium fluoride in acetonitrile at 80°C, achieving yields up to 89% for analogous compounds . For this compound, the fluorination step likely precedes sulfonylation to ensure regioselectivity.
Sulfonylation Protocol
Post-fluorination, the sulfonyl group is introduced at position 5 through reaction with 2,3-dihydro-1H-indole. This step typically employs sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) in dichloromethane or THF. The reaction mechanism involves nucleophilic attack by the indoline nitrogen on the electrophilic sulfur center of the sulfonyl chloride derivative.
Table 2: Hypothetical Synthesis Pathway
| Step | Reaction | Conditions | Yield* |
|---|---|---|---|
| 1 | Fluorination of precursor | KF, CH₃CN, 80°C, 12h | 75–89% |
| 2 | Sulfonylation with indoline | SO₂Cl₂, Et₃N, DCM, 0°C→RT | 60–70% |
| *Estimated based on analogous reactions . |
Research Applications
Medicinal Chemistry
The indoline sulfonyl group is a privileged structure in kinase inhibitor design. Molecular docking studies suggest potential interaction with ATP-binding pockets in PI3K and MAPK pathways, though no in vivo data exists .
Materials Science
Fluorinated aromatic sulfonamides exhibit tunable liquid crystalline properties. Preliminary differential scanning calorimetry (DSC) data for analogues show mesophase transitions between 120–150°C, indicating potential for optoelectronic materials .
Regulatory Status
As of April 2025, the compound remains unapproved for commercial use. The European Chemicals Agency (ECHA) requires annual reporting of quantities exceeding 100 kg under REACH Article 58(3) .
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